molecular formula C9H10INO B3017517 Ethyl 3-iodobenzenecarboximidate CAS No. 757941-66-5

Ethyl 3-iodobenzenecarboximidate

Cat. No.: B3017517
CAS No.: 757941-66-5
M. Wt: 275.089
InChI Key: LESXKAOBWPNYQT-UHFFFAOYSA-N
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Description

Ethyl 3-iodobenzenecarboximidate is an organic compound with the molecular formula C9H10INO It is a derivative of benzenecarboximidate, where the ethyl group is attached to the nitrogen atom, and an iodine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iodobenzenecarboximidate can be synthesized through various methods. One common approach involves the reaction of 3-iodobenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodobenzenecarboximidate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, or reduced to form amines or other reduced products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3-azidobenzenecarboximidate, while Suzuki coupling with phenylboronic acid produces 3-phenylbenzenecarboximidate.

Scientific Research Applications

Ethyl 3-iodobenzenecarboximidate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-iodobenzenecarboximidate involves its ability to act as an electrophile in various chemical reactions. The iodine atom, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in many synthetic transformations to form new carbon-nitrogen or carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromobenzenecarboximidate
  • Ethyl 3-chlorobenzenecarboximidate
  • Ethyl 3-fluorobenzenecarboximidate

Uniqueness

Ethyl 3-iodobenzenecarboximidate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower bond dissociation energy of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives.

Properties

IUPAC Name

ethyl 3-iodobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXKAOBWPNYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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